molecular formula C19H18N2O3 B1677774 8-(4-Aminophenyl)-2-(4-morpholinyl)-1-benzopyran-4-one CAS No. 942289-87-4

8-(4-Aminophenyl)-2-(4-morpholinyl)-1-benzopyran-4-one

Cat. No. B1677774
M. Wt: 322.4 g/mol
InChI Key: WUKMIBOGGXMBAC-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)aniline is used in the preparation of central nervous system (CNS) active agents. It’s also used in the color developing process in photographs .

Physical and Chemical Properties This compound has a molecular formula of C10H14N2O and a molecular weight of 178.235 g/mol . It’s soluble in chloroform and ethyl acetate .

Scientific Research Applications

Inhibition in Biological Models

8-(4-Aminophenyl)-2-(4-morpholinyl)-1-benzopyran-4-one, as an inhibitor of mammalian phosphatidylinositol 3-OH kinase, was tested in Caenorhabditis elegans. It significantly induced both dauer formation and thermotolerance, and treatment of adult worms resulted in a small but significant increase in lifespan, suggesting its role in stress resistance and longevity pathways (Babar et al., 1999).

Antiplatelet and Antithrombotic Effects

The compound has shown potential in the synthesis and biological evaluation of antiplatelet 2-morpholinylchromones. Modification led to the discovery of potent inhibitors of ADP-induced platelet aggregation and prevention of platelet-dependent thrombus formation in dogs, highlighting its potential for antithrombotic applications (Morris et al., 1993).

Chemical Reactions and Synthesis

Its reactions under specific conditions have been documented, such as with nonacarbonyldiiron, pentacarbonyliron, or hexacarbonylmolybdenum, showing diverse chemical behavior and utility in synthetic chemistry (Nitta et al., 1985).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Antiarrhythmic and Local Anesthetic Activities

Certain derivatives have shown local anesthetic activity superior to lidocaine and antiarrhythmic activity comparable to quinidine, indicating potential for medical application in these areas (Longobardi et al., 1990).

Safety And Hazards

This compound should be stored in a cool, dry place in a well-sealed container. It should be kept away from oxidizing agents, acid hydrides, acid chlorides, and chloroformates .

properties

IUPAC Name

8-(4-aminophenyl)-2-morpholin-4-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-14-6-4-13(5-7-14)15-2-1-3-16-17(22)12-18(24-19(15)16)21-8-10-23-11-9-21/h1-7,12H,8-11,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKMIBOGGXMBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648967
Record name 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Aminophenyl)-2-(4-morpholinyl)-1-benzopyran-4-one

CAS RN

942289-87-4
Record name 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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